Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate
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Overview
Description
Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate is a heterocyclic organic compound. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its benzothiazole ring, which is fused to a benzene ring and substituted with an amino group and a sulfonate group.
Mechanism of Action
Target of Action
The primary target of Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This compound has shown potent inhibitory activity against Mycobacterium tuberculosis , the bacterium that causes tuberculosis .
Mode of Action
This compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the bacterium .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a crucial component of the mycobacterial cell wall . This disruption leads to downstream effects such as cell wall weakening and bacterial death .
Pharmacokinetics
tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell .
Result of Action
The result of this compound’s action is the inhibition of M. tuberculosis growth . By disrupting the synthesis of arabinogalactan, the compound weakens the bacterial cell wall, leading to the death of the bacterium .
Action Environment
The action of this compound is influenced by the environment within the bacterial cell. Factors such as pH, temperature, and the presence of other metabolites can affect the compound’s efficacy . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with an appropriate aldehyde in the presence of an acid catalyst, such as hydrochloric acid . The reaction mixture is then heated to promote cyclization, forming the benzothiazole ring.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group and sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
Sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic substrate for peroxidase and laccase in enzymatic assays.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Industry: Utilized in the production of dyes and pigments due to its chromogenic properties.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler compound with a benzothiazole ring, used in the synthesis of more complex derivatives.
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
Sulfanilic acid: Contains a sulfonate group and an amino group, similar to sodium 4-amino-3-(1,3-benzothiazol-2-yl)benzene-1-sulfonate.
Uniqueness
This compound is unique due to its combination of a benzothiazole ring, an amino group, and a sulfonate group. This unique structure imparts specific chemical and biological properties, making it valuable in various applications, including enzymatic assays and medicinal research .
Properties
IUPAC Name |
sodium;4-amino-3-(1,3-benzothiazol-2-yl)benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S2.Na/c14-10-6-5-8(20(16,17)18)7-9(10)13-15-11-3-1-2-4-12(11)19-13;/h1-7H,14H2,(H,16,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZKBYWDWULASB-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)S(=O)(=O)[O-])N.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N2NaO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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